molecular formula C16H10F3N3O2 B2456772 N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide CAS No. 830352-53-9

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide

Cat. No. B2456772
M. Wt: 333.27
InChI Key: MFHDXYOVGYHQMG-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds results in the formation of quinoxaline . Trifluoromethylpyridines, which are a key structural motif in active agrochemical and pharmaceutical ingredients, can also be synthesized .

Scientific Research Applications

Radioligand Development for PET Imaging

Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives, including those similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, for developing radioligands for positron emission tomography (PET) imaging. These compounds were evaluated for their potential in visualizing peripheral benzodiazepine type receptors (PBR) in vivo, which is crucial for assessing various physiological and pathological conditions (Matarrese et al., 2001).

Polymerization and Material Sciences

Baek et al. (2003) focused on the polymerization of diphenylquinoxaline-containing monomers, leading to hyperbranched aromatic polyamides. These materials exhibit unique properties due to the presence of quinoxaline units, which are structurally similar to N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide. Their work contributes to the development of high-performance materials suitable for various applications, including coatings and adhesives (Baek et al., 2003).

Electrochemical Studies

Shah et al. (2014) investigated the electrochemical behavior of a novel quinoxaline carboxylic acid derivative, focusing on its redox mechanism. This research provides insights into the electrochemical properties of quinoxaline derivatives, which can be applied in designing electrochemical sensors and other devices (Shah et al., 2014).

Antitumor and Antimicrobial Applications

Several studies have been conducted on the antitumor and antimicrobial potential of quinoxaline derivatives. For example, Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives and evaluated their cytotoxic activities, demonstrating the potential of these compounds as anticancer agents (Bhatt et al., 2015). Additionally, Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide derivatives, indicating their promise in developing new antimicrobial drugs (Vieira et al., 2014).

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDXYOVGYHQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326700
Record name N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide

CAS RN

830352-53-9
Record name N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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